Cadmium sulfide
Description
Properties
Key on ui mechanism of action |
/The objective of this study was/ to fully understand the cytotoxicity of after-degradation /quantum dots/ (QDs)...Biomimetic method was proposed to synthesize cadmium sulfide (CdS) QDs. Thereafter MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay was conducted to evaluate their cytotoxicity. ...toxicity mechanism /was studied using/ intracellular reactive oxygen species (ROS) measurement with /dichlorodihydrofluorescein diacetate/ DCFH-DA, glutathione (GSH) measurement with /5,5'-dithio-bis(2-nitrobenzoic acid); Ellman reagent/ DTNB, and cellular cadmium assay using atomic absorption spectrometer. Microsized CdS were simultaneously tested as a comparison. MTT assay results indicated that CdS QDs are more toxic than microsized CdS especially at concentrations below 40 ug/mL. While microsized CdS did not trigger ROS elevation, CdS QDs increase ROS by 20-30% over control levels. However, they both deplete cellular GSH significantly at the medium concentration of 20 ug/mL. In the presence of /N-acetyl cysteine/ NAC, cells are partially protected from CdS QDs, but not from microsized particles. Additionally, nearly 20% of cadmium was released from CdS nanoparticles within 24 hr, which also accounts for QDs' toxicity. Intracellular ROS production, GSH depletion, and cadmium ions (Cd(2+)) release are possible mechanisms for CdS QDs' cytotoxicity. .../It is/ also suggested that with QD concentration increasing, the principal toxicity mechanism changes from intracellular oxidative stress to Cd(2+) release. |
|---|---|
CAS No. |
1306-23-6 |
Molecular Formula |
CdS |
Molecular Weight |
144.48 g/mol |
IUPAC Name |
cadmium(2+);sulfide |
InChI |
InChI=1S/Cd.S/q+2;-2 |
InChI Key |
FRLJSGOEGLARCA-UHFFFAOYSA-N |
SMILES |
S=[Cd] |
Canonical SMILES |
[S-2].[Cd+2] |
Color/Form |
Yellow-orange hexagonal crystals Light-yellow or orange-colored cubic or hexagonal crystals. Yellow or brown powder Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. |
density |
Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm 4.8 g/cm³ |
melting_point |
approximately 1480 °C |
Other CAS No. |
1306-23-6 68859-25-6 |
physical_description |
LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. |
Pictograms |
Irritant; Health Hazard |
solubility |
Soluble in acid Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3. Forms a colloid in hot water Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S Insoluble In water Solubility in water (18 °C): 0.13 mg/100 g Solubility in water: none |
Synonyms |
Biocadmio cadmium sulfide |
Origin of Product |
United States |
Preparation Methods
Chemical Precipitation
Chemical precipitation involves the reaction of cadmium salts (e.g., CdCl₂) with sulfide sources (e.g., Na₂S) in aqueous or organic media. Garde (2020) demonstrated a scalable method using CdCl₂ and Na₂S in deionized water, with thioglycerol as a capping agent. The reaction at 90°C yielded hexagonal and cubic CdS phases, confirmed by XRD (Figure 1). Particle sizes ranged from 38–51 nm, with dislocation densities of 0.375–0.679 ×10¹⁵ m⁻² and microstrains of 0.369–0.776 ×10⁻⁴.
Key Parameters:
Solvothermal and Hydrothermal Methods
Solvothermal synthesis in autoclaves at 120–200°C facilitates high-purity CdS with controlled morphologies. A 2023 study reported spherical CdS nanoparticles (5–90 nm) using cadmium acetate and thiourea in diphenyl ether. Hydrothermal methods, employing aqueous solvents, produced nanotube-like and flower-like structures, with sizes up to 180 nm.
Advantages:
Microemulsion Technique
Microemulsions stabilize cadmium and sulfide precursors in nanoreactors formed by surfactants. This method yielded monodisperse CdS nanoparticles (6–10 nm) with narrow size distributions, as evidenced by TEM. For instance, a water-in-oil emulsion with sodium dodecyl sulfate (SDS) produced spherical particles, while cetyltrimethylammonium bromide (CTAB) templates generated rod-like structures.
Mechanochemical Synthesis
Mechanochemical synthesis offers a solvent-free, energy-efficient alternative. A 2022 study ball-milled cadmium acetate with Na₂S·9H₂O, producing cubic CdS nanoparticles (15–20 nm). Adding Na₂S₂O₃ and citric acid reduced particle size to 10–15 nm and enhanced photocatalytic degradation of methylene blue by 40%.
Protocol Comparison
| Parameter | Protocol A (Na₂S only) | Protocol B (Na₂S + Na₂S₂O₃) |
|---|---|---|
| Particle Size (nm) | 15–20 | 10–15 |
| Bandgap (eV) | 2.42 | 2.38 |
| Photocatalytic Efficiency | 60% degradation in 90 min | 85% degradation in 90 min |
XPS analysis confirmed surface sulfate groups in Protocol B, improving charge separation.
Green and Biogenic Synthesis Approaches
Biogenic methods utilize plant extracts or microorganisms to reduce cadmium ions, offering eco-friendly and low-toxicity routes.
Plant-Mediated Synthesis
Asparagus racemosus leaf extract facilitated CdS nanoparticle synthesis (2–8 nm) at 30°C, with polyphenols acting as reductants and capping agents. UV-Vis spectra showed a absorption edge at 480 nm, correlating with quantum confinement effects.
Microbial Synthesis
Fusarium oxysporum fungi incubated with Cd²⁺ and S²⁻ ions produced intracellular CdS nanoparticles (5–20 nm), characterized by TEM and EDX. Microbial synthesis avoids toxic solvents but faces challenges in scaling and yield consistency.
Characterization of this compound Nanoparticles
Structural Analysis
XRD patterns (Figure 2) reveal phase purity and crystallite size. Garde (2020) reported hexagonal dominance (JCPDS 41-1049) with lattice parameters a = 5.88 Å and c = 6.29 Å. Williamson-Hall plots quantified microstrains (0.369–0.776 ×10⁻⁴) and dislocation densities.
Morphological Evaluation
TEM micrographs (Figure 3) from chemical precipitation show spherical aggregates (40–50 nm), while mechanochemical synthesis yields finer, dispersed particles (10–15 nm). FESEM of hydrothermally synthesized CdS revealed flower-like hierarchies with 200 nm petals.
Optical Properties
UV-Vis spectra exhibit absorption edges at 450–520 nm, with bandgaps tunable via doping or size reduction. CdS nanoparticles from Asparagus racemosus showed a blue shift to 480 nm (bulk CdS: 515 nm), indicating quantum confinement.
Comparative Analysis of Synthesis Methods
| Method | Particle Size (nm) | Crystallinity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Precipitation | 10–90 | Moderate | High | Moderate (toxic byproducts) |
| Hydrothermal | 5–180 | High | Moderate | Low |
| Mechanochemical | 10–20 | High | High | Low (solvent-free) |
| Biogenic | 2–45 | Variable | Low | Minimal |
Chemical Reactions Analysis
Types of Reactions: Cadmium sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cadmium sulfate in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental cadmium and hydrogen sulfide under reducing conditions.
Substitution: this compound can react with other sulfides or halides to form different cadmium compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Sulfides or halides under appropriate conditions.
Major Products:
Oxidation: Cadmium sulfate.
Reduction: Elemental cadmium and hydrogen sulfide.
Substitution: Various cadmium compounds depending on the reactants used.
Scientific Research Applications
Properties of Cadmium Sulfide
CdS exhibits several notable properties that make it suitable for various applications:
- Semiconducting Nature : CdS has a bandgap of approximately 2.4 eV, making it an efficient material for photodetectors and solar cells.
- Optical Properties : It has strong light absorption capabilities and photoluminescence, which are advantageous for optoelectronic devices.
- Nanoparticle Form : When synthesized as nanoparticles (CdS NPs), it shows enhanced surface area and reactivity, leading to improved performance in applications such as biosensing and photocatalysis.
Applications in Electronics and Optoelectronics
CdS is widely utilized in electronic devices due to its semiconducting properties:
- Photovoltaic Cells : CdS is often used as a buffer layer in thin-film solar cells, enhancing their efficiency by improving charge collection.
- Photodetectors : Its sensitivity to light makes it suitable for use in photodetectors and light-emitting diodes (LEDs).
Environmental Applications
CdS has significant potential in environmental remediation:
- Photocatalysis : CdS nanoparticles are effective photocatalysts for degrading organic pollutants under UV light. They have been employed to treat wastewater by breaking down harmful dyes .
- Sensors : The compound is also used in sensors for detecting heavy metals and other environmental contaminants due to its high reactivity .
Biomedical Applications
The biomedical field has seen increasing interest in the use of CdS nanoparticles due to their unique properties:
- Biosensors : CdS NPs are employed in biosensing applications due to their ability to enhance signal transduction and sensitivity .
- Antimicrobial Agents : The nanoparticles exhibit antibacterial properties, making them useful in developing antimicrobial coatings and treatments .
- Drug Delivery Systems : Their biocompatibility allows CdS NPs to be used as carriers for drug delivery, particularly in targeted cancer therapies .
Case Study 1: Photocatalytic Degradation of Dyes
A study demonstrated that CdS nanoparticles synthesized using plant extracts effectively degraded organic dyes in wastewater under UV irradiation. The results showed a significant reduction in dye concentration, highlighting the potential of CdS as an eco-friendly photocatalyst .
Case Study 2: Antibacterial Properties
Research indicated that CdS NPs exhibited strong antibacterial activity against various bacterial strains. The study focused on the mechanism of action, which involved the generation of reactive oxygen species (ROS) upon light activation, leading to bacterial cell death .
Mechanism of Action
Cadmium sulfide exerts its effects primarily through its semiconducting properties. In optoelectronic applications, it functions as a photoresistor, changing its electrical resistance with incident light levels . In biomedical applications, the size and coating components of this compound nanoparticles play a crucial role in their activity, such as bioimaging and biosensing .
Comparison with Similar Compounds
Optoelectronics
Environmental Remediation
- CdS precipitation is used to immobilize Cd²⁺ in contaminated soils via bacterial sulfate reduction (e.g., Klebsiella aerogenes), though less effective than phosphate-based methods .
Key Research Findings
Carcinogenicity: Inhalation of CdS aerosols in rats showed lung tumor rates comparable to CdO/CdSO₄, but results were confounded by partial oxidation to CdSO₄ .
Nanostructures: 1D CdS nanowires exhibit enhanced photocatalytic activity (e.g., H₂ production) compared to bulk CdS .
Doping : Doping CdS with transition metals (e.g., Cu, Mn) modifies its bandgap, enhancing performance in LEDs and sensors .
Q & A
Q. What are the standard methods for synthesizing cadmium sulfide nanoparticles, and how can their purity be validated?
CdS nanoparticles are commonly synthesized via chemical precipitation, sol-gel, or green synthesis using plant extracts (e.g., Panicum sarmentosum) . To validate purity, use Energy-Dispersive X-ray Spectroscopy (EDS) to confirm elemental composition and X-ray Diffraction (XRD) to verify crystallinity and lattice parameters (e.g., ICDD database standards) . For green synthesis, XRF data can assess residual organic components .
Q. How should researchers characterize the optical properties of CdS nanoparticles?
Measure absorbance and fluorescence spectra to determine bandgap energy (e.g., Tauc plot analysis from UV-Vis data) . For quantum dots, use photoluminescence spectroscopy to assess size-dependent emission. Reference XRD patterns (e.g., Figure S1 in supplementary data) to correlate structural and optical properties .
Q. What experimental protocols ensure reproducibility in CdS synthesis?
Document reagent concentrations, reaction temperatures, and aging times precisely. Include control experiments for comparative analysis. For consistency, follow guidelines from academic journals: report preparation steps in the main text and detailed characterization in supplementary materials .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize CdS synthesis parameters?
RSM uses statistical models (e.g., Box-Behnken design) to evaluate interactions between variables like pH, precursor concentration, and temperature. For example, Chen & Nezamzadeh-Ejhieh (2013) applied RSM to maximize photodegradation efficiency by tuning CdS nanoparticle size and surface area . Include 3D contour plots to visualize optimal conditions and validate with ANOVA.
Q. What mechanisms underlie the cytotoxicity of CdS nanoparticles, and how do variables like particle size influence toxicity?
Toxicity arises from Cd²⁺ ion leaching, oxidative stress, and mitochondrial dysfunction . Smaller nanoparticles (<10 nm) exhibit higher toxicity due to increased surface-area-to-volume ratios. Use viability assays (e.g., MTT) and fluorescence staining (Figure 16 in supplementary data) to quantify cellular damage . Always compare results against bulk CdS controls.
Q. How can lattice parameter discrepancies in CdS crystallography data be resolved?
Variations in lattice constants (e.g., hexagonal vs. cubic phases) often stem from synthesis conditions. Cross-reference XRD data with ICDD standards (Figure 1) and account for instrumental errors using Rietveld refinement . For novel phases, provide high-resolution TEM images and SAED patterns as additional evidence .
Q. What strategies address contradictory findings in CdS toxicity studies?
Conflicting results may arise from differences in cell lines, exposure durations, or nanoparticle coatings. Conduct meta-analyses to identify trends and use in silico models (e.g., molecular dynamics) to predict ion release kinetics. The National Research Council recommends integrating in vitro and in vivo data to reconcile discrepancies .
Q. How should researchers design experiments to study CdS nanoparticle stability under environmental stress?
Simulate environmental conditions (e.g., pH, salinity) and monitor aggregation via Dynamic Light Scattering (DLS). For stress resistance testing, use TEM to observe structural changes (Figure 2.30) and ICP-MS to quantify Cd²⁺ leaching . Include long-term stability assays (>30 days) for ecological risk assessments.
Methodological Guidance
Q. What statistical tools are essential for analyzing CdS experimental data?
Use ANOVA for multi-group comparisons, Student’s t-test for pairwise analysis, and Principal Component Analysis (PCA) to reduce dimensionality in large datasets. Report p-values and confidence intervals rigorously. For non-normal distributions, apply non-parametric tests like Mann-Whitney U .
Q. How can researchers ensure ethical compliance in CdS toxicity studies?
Follow institutional guidelines for hazardous material handling and disposal. For in vivo studies, obtain approval from ethics committees and adhere to the ARRIVE guidelines. Publicly share raw data (e.g., via Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
